molecular formula C13H10N2O3S B13957934 7-Acridinesulfonic acid, 3-amino- CAS No. 64046-86-2

7-Acridinesulfonic acid, 3-amino-

Cat. No.: B13957934
CAS No.: 64046-86-2
M. Wt: 274.30 g/mol
InChI Key: VFLMIPREASACDX-UHFFFAOYSA-N
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Description

7-Acridinesulfonic acid, 3-amino-: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The structure of 7-Acridinesulfonic acid, 3-amino- consists of an acridine core with a sulfonic acid group at the 7th position and an amino group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acridinesulfonic acid, 3-amino- typically involves the introduction of the sulfonic acid group and the amino group onto the acridine core. One common method is the sulfonation of acridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of sulfuric acid for sulfonation and nitric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of 7-Acridinesulfonic acid, 3-amino- may involve large-scale sulfonation and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Acridinesulfonic acid, 3-amino- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Acridinesulfonic acid, 3-amino- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Uniqueness: 7-Acridinesulfonic acid, 3-amino- is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including chemistry, biology, and medicine .

Properties

CAS No.

64046-86-2

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

6-aminoacridine-2-sulfonic acid

InChI

InChI=1S/C13H10N2O3S/c14-10-2-1-8-5-9-6-11(19(16,17)18)3-4-12(9)15-13(8)7-10/h1-7H,14H2,(H,16,17,18)

InChI Key

VFLMIPREASACDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

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